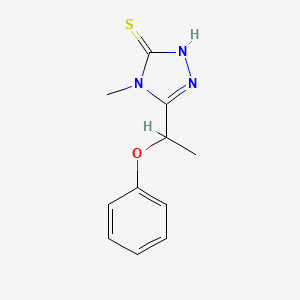

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with the added benefit of low toxicity . The triazole ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, as reported in the study of a similar compound, where a crystalline triazole thione was synthesized with excellent yield . Microwave-assisted synthesis is another method used to rapidly produce triazole derivatives, as seen in the preparation of triazolothiadiazoles . Regioselective synthesis is also a common approach to obtain specific triazole derivatives with desired substituents . The basic nucleus for these compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction is used to determine the crystal structure and to support the formation of specific isomers, such as the thione tautomer . The dihedral angles between the triazole ring and other substituents can be significant, as observed in a related compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, which occur at the nitrogen atom of the triazole ring . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their physicochemical tools, including elemental analyses, thermal analysis, and spectroscopic methods . These compounds are typically crystalline, odorless, and insoluble in water but soluble in organic solvents . The melting temperatures and other properties are determined according to pharmacopeial methods . The biological activities of these compounds are often predicted theoretically and can guide the synthesis of new compounds with potential as biological inhibitors .

Applications De Recherche Scientifique

DNA Methylation Inhibitors

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives have been explored as potential DNA methylation inhibitors. These compounds are synthesized with various substituents, showing promise for anti-tumor activity and the potential to affect the methylation level of tumor DNA (Hovsepyan et al., 2018).

Urease and Anti-Proliferative Activity

Studies have been conducted on 1,2,4-triazoles for their urease inhibition and anti-proliferative activities. These compounds are synthesized through a multistep process and have been evaluated for their potential in inhibiting urease activity and demonstrating anti-proliferative effects (Ali et al., 2022).

Corrosion Inhibition

Derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds have shown effectiveness in increasing inhibition efficiency with concentration and can be categorized as mixed-type inhibitors (Yadav et al., 2013).

Physicochemical Properties for Pharmaceutical Applications

The synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol derivatives is significant in pharmaceutical science. Their high efficiency and low toxicity make them promising for the creation of new chemical compounds with potential biological activity (Kravchenko et al., 2018).

Antioxidant Evaluation

Various derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antioxidant activity. Some derivatives have shown potent antioxidant properties, particularly those with electron-releasing groups (Maddila et al., 2015).

Synthesis for Inhibitory Kinetics on Tyrosinase Activity

The synthesis of Schiff’s base derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol and their effects on tyrosinase activity have been investigated. These compounds have demonstrated potent inhibitory effects and could be useful in developing antityrosinase agents (Yu et al., 2015).

Antimicrobial Activities

New 1,2,4-triazoles, including derivatives of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. They have shown varying degrees of effectiveness against pathogenic strains (Bayrak et al., 2009).

Propriétés

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669750-24-7 |

Source

|

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)